Acetyl Tetrapeptide-3

Catalog No.
S517022
CAS No.
827306-88-7
M.F
C22H39N9O5
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl Tetrapeptide-3

CAS Number

827306-88-7

Product Name

Acetyl Tetrapeptide-3

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide

Molecular Formula

C22H39N9O5

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)/t16-,17-,18-/m0/s1

InChI Key

RRJOMESUBQAYOA-BZSNNMDCSA-N

SMILES

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Acetyl tetrapeptide-3; Folixyl; Kollaren 6; Uxi hair growth peptide;

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N

Description

The exact mass of the compound Acetyl Tetrapeptide-3 is 509.3074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetyl Tetrapeptide-3 is a biomimetic peptide composed of four amino acids: acetyl-lysine, glycine, histidine, and lysine. This synthetic compound is primarily utilized in cosmetic formulations, particularly in hair care products aimed at combating hair loss and promoting hair growth. Its molecular mass is approximately 509.6 grams per mole, and it exhibits optimal solubility in dimethyl sulfoxide. The compound is known for its tissue-protective properties and its ability to stimulate the synthesis of proteins in the extracellular matrix surrounding hair follicles, thereby enhancing hair anchoring and reducing hair loss .

Some studies suggest that AT-3 may influence hair growth by stimulating the dermal papilla, the dermal sheath surrounding the hair follicle, to increase the production of extracellular matrix (ECM) proteins [, ]. These ECM proteins play a role in anchoring the hair follicle within the scalp, potentially promoting hair growth and thickness []. However, more research is needed to fully understand the mechanism of action.

Mechanism of Action

Acetyl Tetrapeptide-3 is believed to work by stimulating the dermal papilla, a specialized structure at the base of the hair follicle responsible for hair growth. Studies suggest it achieves this by increasing the production of extracellular matrix (ECM) proteins in the dermal papilla. These ECM proteins, such as collagen and laminin, play a crucial role in anchoring the hair follicle and providing the necessary signals for hair growth [].

Research on Hair Loss

Some scientific studies have investigated the effectiveness of Acetyl Tetrapeptide-3 for hair loss treatment. One study compared a combination of Biochanin A, Acetyl Tetrapeptide-3, and Ginseng extracts to a 3% Minoxidil solution, a common hair loss treatment. The study found that the combination with Acetyl Tetrapeptide-3 led to significant improvements in hair follicle size and hair anchoring, suggesting its potential as a hair loss treatment option [].

The synthesis of Acetyl Tetrapeptide-3 involves an acetylation reaction of the tetrapeptide chain. This chemical modification enhances the stability and bioavailability of the peptide, allowing it to effectively interact with biological systems. The specific reaction pathway typically involves the introduction of an acetyl group to the amino terminus of the tetrapeptide, which can be represented as follows:

Tetrapeptide+Acetic AnhydrideAcetyl Tetrapeptide 3+By products\text{Tetrapeptide}+\text{Acetic Anhydride}\rightarrow \text{Acetyl Tetrapeptide 3}+\text{By products}

This reaction not only stabilizes the peptide but also enhances its penetration through biological membranes .

The synthesis of Acetyl Tetrapeptide-3 can be achieved through solid-phase peptide synthesis or liquid-phase peptide synthesis methods. In solid-phase synthesis, the peptide chain is assembled on a solid support, allowing for sequential addition of amino acids. The acetylation step is performed after the desired sequence is obtained. Liquid-phase synthesis may also be utilized but is less common due to lower yields and higher purification challenges.

  • Solid-Phase Peptide Synthesis:
    • Start with a resin-bound amino acid.
    • Sequentially add protected amino acids.
    • Cleave from resin and deprotect to yield Acetyl Tetrapeptide-3.
  • Liquid-Phase Peptide Synthesis:
    • Combine amino acids in solution.
    • Use coupling agents to facilitate bond formation.
    • Purify through chromatography.

Both methods require careful control of reaction conditions to ensure high purity and yield .

Acetyl Tetrapeptide-3 is widely used in cosmetic formulations, particularly in products designed for hair care and skin care:

  • Hair Care: Incorporated into shampoos, conditioners, and topical serums aimed at preventing hair loss and promoting growth.
  • Skin Care: Used in formulations targeting skin elasticity and hydration due to its collagen-stimulating properties.
  • Makeup Products: Found in mascaras and brow serums to enhance the appearance and strength of eyelashes and eyebrows .

Research has shown that Acetyl Tetrapeptide-3 can be effectively combined with other active ingredients to enhance its efficacy. For example, studies indicate that when used alongside red clover extract, it exhibits comparable effectiveness to minoxidil in treating androgenetic alopecia. The combination works synergistically to reduce inflammation and promote hair follicle health by modulating pro-inflammatory cytokines .

Several compounds exhibit similar properties to Acetyl Tetrapeptide-3, particularly in terms of promoting hair growth and reducing hair loss. Below are some notable examples:

Acetyl Tetrapeptide-3 stands out due to its specific biomimetic design that mimics natural signaling pathways involved in hair growth while being gentle on the skin without known side effects .

Solid-phase peptide synthesis represents the primary synthetic route for producing Acetyl Tetrapeptide-3, a biomimetic tetrapeptide with the sequence Acetyl-Lysine-Glycine-Histidine-Lysine-Amide [1] [3]. The synthesis follows established protocols utilizing the Fluorenylmethyloxycarbonyl/tert-Butyl protection strategy, which provides orthogonal protection for both the amino and side chain functionalities [4] [5].

The synthetic protocol begins with Rink Amide MBHA resin as the solid support, providing 0.60 mmol/g loading capacity [6]. The initial deprotection step involves treatment with 20% piperidine in N,N-dimethylformamide to remove the Fluorenylmethyloxycarbonyl protecting group from the resin-bound linker [6]. This deprotection is monitored using the Kaiser test, where a positive result (dark blue coloration) indicates successful removal of the protecting group and availability of free amino groups for subsequent coupling reactions [6].

Amino acid coupling proceeds sequentially from the C-terminus to the N-terminus using a 5-fold excess of each protected amino acid relative to the resin loading [6]. The coupling reagent 1-Cyano-2-ethoxy-2-oxoethylidenaminooxy dimethylamino-morpholino-carbenium hexafluorophosphate is employed alongside N,N-diisopropylethylamine as the base in N,N-dimethylformamide solvent [6]. Each coupling reaction is allowed to proceed for 2 hours at room temperature, followed by rigorous washing with dichloromethane and N,N-dimethylformamide to remove excess reagents and byproducts [6].

Coupling efficiency is monitored at each step using the Kaiser ninhydrin test [6] [7]. Successful coupling is indicated by a light yellow coloration, demonstrating that free amino groups have been consumed in amide bond formation [6]. Incomplete couplings, defined as less than 99% efficiency, require additional coupling cycles to achieve acceptable conversion rates [7]. Statistical analysis of over 500 peptide syntheses reveals that histidine, threonine, arginine, valine, isoleucine, and glutamine represent the most challenging amino acids for carboxyl-directed coupling reactions [7].

The final acetylation step introduces the N-terminal acetyl group using a mixture of acetic anhydride, N,N-diisopropylethylamine, and N-methylpyrrolidone in a 4.25:15.75:80 ratio [6]. This acetylation reaction proceeds for 30 minutes at room temperature and is critical for the biological activity of the final peptide product [6].

Purification Techniques: High Performance Liquid Chromatography and Size Exclusion Chromatography Optimization

Purification of Acetyl Tetrapeptide-3 following solid-phase synthesis requires sophisticated chromatographic methods to achieve pharmaceutical-grade purity levels. Reverse-phase high performance liquid chromatography represents the primary purification technique, exploiting the hydrophobic properties of the peptide sequence for separation from synthetic impurities and byproducts [8] [9] [10].

The reverse-phase high performance liquid chromatography system employs C18 stationary phase columns with 5-μM particle size and 300-Å pore diameter to accommodate the molecular dimensions of the tetrapeptide [10]. The mobile phase consists of water containing 0.1% trifluoroacetic acid as eluent A and acetonitrile containing 0.1% trifluoroacetic acid as eluent B [6]. The acidic conditions maintain peptide solubility while preventing ionic interactions between positively charged lysine residues and residual silanol groups on the stationary phase [9].

The optimized gradient elution profile begins with 5% eluent B, increasing linearly to 50% B over 25 minutes, followed by a rapid increase to 95% B over 5 minutes for column cleaning [6]. The flow rate is maintained at 1.0 mL/min with ultraviolet detection at 220 nm, corresponding to the maximum absorbance wavelength of peptide bonds [11] [6]. Column temperature is controlled at 25°C to ensure reproducible retention times and peak resolution.

Preparative-scale purification utilizes scaled-up versions of the analytical method with proportionally increased injection volumes and flow rates [9]. The crude peptide loading capacity typically ranges from 10-50 mg per injection, depending on column dimensions and purity requirements [9]. Fraction collection is triggered by ultraviolet absorbance thresholds, with the main product peak collected separately from impurity peaks [6].

Size exclusion chromatography serves as a complementary purification technique, particularly valuable for removing aggregated peptide species and low molecular weight contaminants [8] [12] [13]. The size exclusion chromatography protocol employs specialized columns with 80-Å pore size specifically designed for peptide separations in the 500-5000 Dalton molecular weight range [12] [14]. The mobile phase contains 25 mM sodium acetate with 300 mM sodium chloride at pH 6.5 to minimize peptide-column interactions while maintaining native peptide conformation [14].

Size exclusion chromatography separation is performed at 0.5 mL/min flow rate with dual detection using ultraviolet absorbance at 214 nm and refractive index monitoring [14]. The elution profile typically shows the target peptide eluting at 12-15 minutes, well separated from higher molecular weight aggregates (8-10 minutes) and lower molecular weight fragments (18-22 minutes) [15]. This technique is particularly valuable for assessing peptide aggregation states and removing dimeric or oligomeric species that may compromise biological activity [13].

Quality Control Standards for Pharmaceutical-Grade Production

Pharmaceutical-grade production of Acetyl Tetrapeptide-3 requires stringent quality control measures aligned with International Council for Harmonisation guidelines and regulatory agency requirements [16] [17]. The quality control framework encompasses identity confirmation, purity assessment, potency determination, and impurity profiling throughout the manufacturing process [16] [18].

Identity verification employs multiple analytical techniques to confirm the correct peptide sequence and structure. High-resolution mass spectrometry provides molecular weight confirmation, with the expected molecular ion at m/z 510.31 for the protonated species [M+H]+ [19] [6]. Tandem mass spectrometry fragmentation patterns confirm the amino acid sequence through characteristic b-ion and y-ion series [20]. Nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each amino acid residue [21].

Purity determination follows established protocols using reverse-phase high performance liquid chromatography with ultraviolet detection at 214-220 nm [18] [22]. The purity calculation is based on peak area integration, expressing the target peptide peak area as a percentage of the total integrated peak area in the chromatogram [18] [11]. Pharmaceutical-grade specifications typically require ≥95% purity by high performance liquid chromatography analysis [18] [23]. Lower purity grades (70-85%) may be acceptable for research applications but are insufficient for therapeutic use [23].

Impurity profiling represents a critical quality control component, focusing on identification and quantification of synthesis-related impurities [24] [25] [26]. Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and acetylation byproducts [18] [26]. Ultra-high performance liquid chromatography coupled with mass spectrometry enables separation and identification of these closely related impurities [24]. Regulatory guidelines typically limit individual impurities to <0.5% and total impurities to <2.0% for pharmaceutical applications [26].

Residual solvent analysis quantifies potentially harmful organic solvents remaining from the synthesis and purification processes [26]. Gas chromatography with headspace injection is employed to measure trifluoroacetic acid, dichloromethane, N,N-dimethylformamide, and acetonitrile levels [21]. International Council for Harmonisation Q3C guidelines establish acceptable limits for these solvents based on their toxicological profiles [26].

Water content determination uses Karl Fischer titration to quantify residual moisture, which can affect peptide stability during storage [17]. Pharmaceutical-grade peptides typically contain 3-8% water content, depending on the lyophilization conditions and storage environment [27] [28]. Endotoxin testing using the Limulus Amebocyte Lysate assay ensures absence of bacterial contamination, particularly important for peptides intended for topical or therapeutic applications [17].

X-ray Crystallography and 3D Conformational Mapping

X-ray crystallography serves as the gold standard for determining atomic-resolution structures of peptides, providing detailed insights into three-dimensional conformations and intermolecular interactions [3] [4]. For Acetyl Tetrapeptide-3, with its molecular formula C₂₂H₃₉N₉O₅ and molecular weight of 509.6 g/mol [1] [2], crystallographic analysis presents unique challenges characteristic of flexible tetrapeptide systems.

The crystallization methodology for tetrapeptides typically employs vapor diffusion techniques, where the peptide solution equilibrates with precipitant solutions under controlled conditions [3]. Acetyl Tetrapeptide-3, with its sequence Ac-Lys-Gly-His-Lys-NH₂ [1] [2], contains multiple charged residues that influence crystal packing through electrostatic interactions and hydrogen bonding networks.

Crystal Structure Parameters and Challenges

Tetrapeptide crystallization faces inherent difficulties due to conformational flexibility and the tendency to adopt multiple stable conformations in solution [5] [6]. The presence of two lysine residues and one histidine residue in Acetyl Tetrapeptide-3 creates significant electrostatic interactions that must be carefully managed during crystallization trials [5].

Laboratory studies of similar tetrapeptides have demonstrated successful crystallization in orthorhombic space groups, with typical unit cell dimensions ranging from 11-20 Å in various directions [5] [7]. The tetrapeptide Boc-Leu-dehydro Phe-Ala-Leu-OCH₃ crystallized in space group P2₁2₁2₁ with dimensions a = 11.655 Å, b = 15.698 Å, and c = 18.651 Å [5], providing a reference framework for similar tetrapeptide systems.

Conformational Analysis from Crystal Structures

X-ray crystallographic studies of tetrapeptides reveal characteristic structural features including β-turn conformations stabilized by intramolecular hydrogen bonds [5] [6]. The linear tetrapeptide structures often exhibit double-bend conformations with specific phi/psi angle distributions that define their three-dimensional architecture [5].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-TOCSY)

¹H Nuclear Magnetic Resonance Spectroscopy provides essential information about the hydrogen environments within Acetyl Tetrapeptide-3, enabling detailed structural characterization and conformational analysis [8] [9]. The peptide's composition includes multiple amide protons, aromatic protons from histidine, and aliphatic protons from lysine side chains [8].

Chemical Shift Analysis and Structural Information

The ¹H NMR spectrum of Acetyl Tetrapeptide-3 exhibits characteristic signals corresponding to each amino acid residue [8]. The acetyl group appears as a singlet around 2.0 ppm, while the lysine side chain protons generate complex multiplets in the 1.2-3.0 ppm region [9]. The histidine imidazole ring protons provide distinctive signals in the aromatic region (7-8 ppm), serving as important structural markers [9].

¹³C Nuclear Magnetic Resonance Spectroscopy delivers complementary structural information through carbon chemical shift analysis [10] [11]. The peptide backbone carbonyls typically resonate around 170-180 ppm, while the histidine imidazole carbons appear in the 120-140 ppm region [10]. Side chain carbons provide additional structural details, with lysine carbons appearing in characteristic aliphatic regions [10].

2D TOCSY Spectroscopic Applications

Two-dimensional Total Correlation Spectroscopy (TOCSY) enables complete assignment of spin systems within each amino acid residue [12] [13]. For Acetyl Tetrapeptide-3, TOCSY experiments facilitate identification of connectivity patterns between protons within individual amino acid spin systems [12].

The TOCSY methodology proves particularly valuable for peptide sequential assignment, where cross-peaks correlate all protons within the same amino acid residue [12] [14]. This technique successfully resolves overlapping signals common in tetrapeptide spectra and enables unambiguous assignment of resonances to specific amino acid positions [9] [12].

Sequential Assignment Strategies

Sequential assignment of Acetyl Tetrapeptide-3 employs combined TOCSY and NOESY methodologies [14]. The process begins with identification of individual amino acid spin systems through TOCSY analysis, followed by sequential connectivity establishment through NOE correlations [14]. Each amino acid type exhibits characteristic TOCSY patterns: lysine shows extended aliphatic chain connectivity, glycine displays simple CH₂ patterns, and histidine exhibits aromatic-aliphatic correlations [14].

Molecular Dynamics Simulations of Peptide Folding

Molecular dynamics simulations provide dynamic insights into Acetyl Tetrapeptide-3 conformational behavior and folding pathways [15] [16]. These computational approaches complement experimental structural data by revealing temporal aspects of peptide motion and conformational sampling [16] [17].

Force Field Selection and Simulation Parameters

Modern force fields including CHARMM, AMBER, and GROMOS demonstrate varying effectiveness for tetrapeptide simulations [18] [19]. Recent comparative studies indicate that CHARMM force fields with appropriate parameter optimization provide reliable results for peptide folding studies [18]. Simulation conditions typically employ explicit water models with appropriate ionic strength to mimic physiological conditions [15].

Conformational Sampling and Analysis

Molecular dynamics trajectories of tetrapeptides reveal complex conformational landscapes with multiple stable states [16] [20]. The Acetyl Tetrapeptide-3 system, containing four amino acids with diverse side chain properties, exhibits conformational flexibility modulated by electrostatic interactions between charged residues [20].

Peptide Folding Dynamics

Enhanced sampling techniques including replica exchange molecular dynamics and accelerated molecular dynamics prove essential for adequate conformational sampling [17] [19]. These methods overcome kinetic barriers and enable observation of folding and unfolding transitions on accessible timescales [17]. Tetrapeptide folding typically occurs on nanosecond to microsecond timescales, making it accessible to modern simulation methodologies [21].

Solvent Effects and Environmental Conditions

Molecular dynamics studies demonstrate significant solvent effects on tetrapeptide conformations [20]. Water-mediated hydrogen bonds influence structural stability, while ionic interactions modulate electrostatic contributions to folding energetics [20]. The pH-dependent protonation states of histidine and lysine residues critically affect conformational preferences [20].

Structure-Activity Relationship (SAR) Predictions

Structure-activity relationship analysis for Acetyl Tetrapeptide-3 correlates molecular structure with biological function, particularly regarding extracellular matrix protein stimulation and tissue remodeling activities [22] [23] [24].

Sequence-Function Correlations

The tetrapeptide sequence Ac-Lys-Gly-His-Lys-NH₂ demonstrates specific structure-activity relationships [23] [24]. The terminal lysine residues contribute positive charges essential for cellular binding interactions, while the central glycine provides conformational flexibility [23]. The histidine residue serves dual functions as a hydrogen bond donor/acceptor and potential metal coordination site [24].

Comparative SAR Analysis

Studies of mitochondria-targeted tetrapeptides reveal that alternating cationic and aromatic residue patterns significantly influence biological activity [23] [24]. While Acetyl Tetrapeptide-3 does not follow this alternating pattern, its cationic residues provide essential electrostatic interactions for biological function [24].

Molecular Recognition Mechanisms

The structure-activity relationship indicates that Acetyl Tetrapeptide-3 functions through specific receptor binding and subsequent signal transduction cascades [22] [25]. The peptide stimulates collagen III expression by 65% and laminin expression by 285% in fibroblast culture systems [2] [26]. These effects correlate with the peptide's ability to interact with extracellular matrix proteins and cellular receptors [25].

Predictive Modeling Approaches

Computational structure-activity relationship models employ molecular descriptors including charge distribution, hydrophobicity patterns, and conformational flexibility parameters [23]. These models predict that modifications to the Acetyl Tetrapeptide-3 sequence would significantly alter biological activity, emphasizing the importance of the specific amino acid arrangement [23] [24].

The acetyl modification at the N-terminus enhances stability and cellular penetration while maintaining biological activity [27]. The C-terminal amidation prevents degradation by carboxypeptidases and preserves the peptide's positive charge distribution [27] [28].

Clinical Efficacy Correlations

Clinical studies demonstrate that Acetyl Tetrapeptide-3 formulations produce significant improvements in hair growth parameters, with anagen/telogen ratios increasing by 46% over four-month treatment periods [26]. These clinical outcomes validate the structure-activity predictions derived from molecular modeling studies [26] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

509.30741538 g/mol

Monoisotopic Mass

509.30741538 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D1HW9N9QBX

Sequence

KGHK

Wikipedia

Acetyl tetrapeptide-3

Dates

Last modified: 08-15-2023
1: Ranade DS, Bapat AM, Ramteke SN, Joshi BN, Roussel P, Tomas A, Deschamps P, Kulkarni PP. Thiosemicarbazone modification of 3-acetyl coumarin inhibits Aβ peptide aggregation and protect against Aβ-induced cytotoxicity. Eur J Med Chem. 2016 Oct 4;121:803-809. doi: 10.1016/j.ejmech.2015.07.028. Epub 2015 Jul 23. PubMed PMID: 26232353.
2: Raters M, Elsinghorst PW, Goetze S, Dingel A, Matissek R. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. J Agric Food Chem. 2015 Jul 1;63(25):5930-4. doi: 10.1021/acs.jafc.5b01493. Epub 2015 Jun 22. PubMed PMID: 26073294.
3: Deblander J, Van Aeken S, Adams A, De Kimpe N, Abbaspour Tehrani K. New short and general synthesis of three key Maillard flavour compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine. Food Chem. 2015 Feb 1;168:327-31. doi: 10.1016/j.foodchem.2014.07.088. Epub 2014 Jul 23. PubMed PMID: 25172717.
4: Puchart V, Biely P. Redistribution of acetyl groups on the non-reducing end xylopyranosyl residues and their removal by xylan deacetylases. Appl Microbiol Biotechnol. 2015 May;99(9):3865-73. doi: 10.1007/s00253-014-6160-2. Epub 2014 Nov 8. PubMed PMID: 25381188.
5: Ściskalska M, Śliwińska-Mossoń M, Podawacz M, Sajewicz W, Milnerowicz H. Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity. Drug Chem Toxicol. 2015 Apr;38(2):121-5. doi: 10.3109/01480545.2014.928722. Epub 2014 Jun 24. Review. PubMed PMID: 24958513.
6: Chen Y, Zhang Y, Siewers V, Nielsen J. Ach1 is involved in shuttling mitochondrial acetyl units for cytosolic C2 provision in Saccharomyces cerevisiae lacking pyruvate decarboxylase. FEMS Yeast Res. 2015 May;15(3). pii: fov015. doi: 10.1093/femsyr/fov015. Epub 2015 Apr 6. PubMed PMID: 25852051.
7: Hu N, Green SA. Acetyl Radical Generation in Cigarette Smoke: Quantification and Simulations. Atmos Environ (1994). 2014 Oct 1;95:142-150. PubMed PMID: 25253993; PubMed Central PMCID: PMC4170066.
8: Kamphorst JJ, Chung MK, Fan J, Rabinowitz JD. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate. Cancer Metab. 2014 Dec 11;2:23. doi: 10.1186/2049-3002-2-23. eCollection 2014. PubMed PMID: 25671109; PubMed Central PMCID: PMC4322440.
9: Galdieri L, Vancura A. Acetyl-CoA carboxylase regulates global histone acetylation. J Biol Chem. 2012 Jul 6;287(28):23865-76. doi: 10.1074/jbc.M112.380519. Epub 2012 May 11. PubMed PMID: 22580297; PubMed Central PMCID: PMC3390662.
10: Kool MM, Schols HA, Wagenknecht M, Hinz SW, Moerschbacher BM, Gruppen H. Characterization of an acetyl esterase from Myceliophthora thermophila C1 able to deacetylate xanthan. Carbohydr Polym. 2014 Oct 13;111:222-9. doi: 10.1016/j.carbpol.2014.04.064. Epub 2014 Apr 26. PubMed PMID: 25037346.
11: Tsuchiya Y, Pham U, Hu W, Ohnuma S, Gout I. Changes in acetyl CoA levels during the early embryonic development of Xenopus laevis. PLoS One. 2014 May 15;9(5):e97693. doi: 10.1371/journal.pone.0097693. eCollection 2014. PubMed PMID: 24831956; PubMed Central PMCID: PMC4022644.
12: Wang W, Kong F. A highly convergent and effective synthesis of the phytoalexin elicitor hexasaccharide. Carbohydr Res. 1999 Jan 31;315(1-2):117-27. PubMed PMID: 10385974.
13: Ning J, Kong F. Syntheses and reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- and 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydr Res. 2001 Jan 30;330(2):165-75. PubMed PMID: 11217969.
14: Jeoung JH, Goetzl S, Hennig SE, Fesseler J, Wörmann C, Dendra J, Dobbek H. The extended reductive acetyl-CoA pathway: ATPases in metal cluster maturation and reductive activation. Biol Chem. 2014 May;395(5):545-58. doi: 10.1515/hsz-2013-0290. Review. PubMed PMID: 24477517.
15: Chinea K, Vera W, Banerjee AK. Synthesis of 2-acetyl-1,4-dimethoxynaphthalene, a potential intermediate for disubstituted naphtho[2,3,c]pyran-5,10-dione. Nat Prod Commun. 2014 Feb;9(2):217-8. PubMed PMID: 24689294.
16: Biely P, Cziszárová M, Agger JW, Li XL, Puchart V, Vršanská M, Eijsink VG, Westereng B. Trichoderma reesei CE16 acetyl esterase and its role in enzymatic degradation of acetylated hemicellulose. Biochim Biophys Acta. 2014 Jan;1840(1):516-25. doi: 10.1016/j.bbagen.2013.10.008. Epub 2013 Oct 12. PubMed PMID: 24128930.
17: Xin XL, Huo H, Chen L, Li J, Sun JH, Zheng PW, Sun Y, Wu ZM, Xiong YH. Microbial transformation of acetyl-11-keto-boswellic acid by Cunninghamella elegans. J Asian Nat Prod Res. 2013 Nov;15(11):1173-8. doi: 10.1080/10286020.2013.837455. Epub 2013 Oct 29. PubMed PMID: 24168329.
18: Singh K, Mishra VK, Nath K, Rashid N, Parveen F. Computational Analysis of N-acetyl transferase in Tribolium castaneum. Bioinformation. 2013 Aug 7;9(14):715-7. doi: 10.6026/97320630009715. eCollection 2013. PubMed PMID: 23976826; PubMed Central PMCID: PMC3746093.
19: Broussard TC, Price AE, Laborde SM, Waldrop GL. Complex formation and regulation of Escherichia coli acetyl-CoA carboxylase. Biochemistry. 2013 May 14;52(19):3346-57. doi: 10.1021/bi4000707. Epub 2013 May 1. PubMed PMID: 23594205.
20: Liu J, Rice A, McGlew K, Shaw V, Park H, Clemente T, Pollard M, Ohlrogge J, Durrett TP. Metabolic engineering of oilseed crops to produce high levels of novel acetyl glyceride oils with reduced viscosity, freezing point and calorific value. Plant Biotechnol J. 2015 Aug;13(6):858-65. doi: 10.1111/pbi.12325. Epub 2015 Mar 10. PubMed PMID: 25756355.

Explore Compound Types